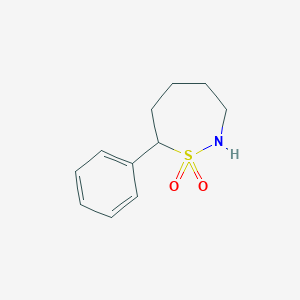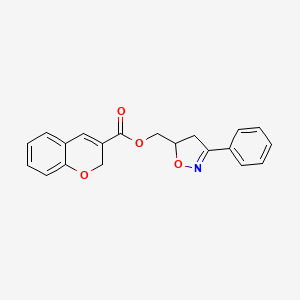![molecular formula C23H35N3O2 B12943802 N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]acetamide CAS No. 88138-35-6](/img/structure/B12943802.png)
N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenethyl)acetamide is a chemical compound that features an imidazole ring, a decyl chain, and a phenethyl group connected via an ether linkage to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenethyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the imidazole derivative, followed by the attachment of the decyl chain, and finally the coupling with the phenethyl group and acetamide formation. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring and phenethyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The phenethyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the phenethyl moiety.
Scientific Research Applications
N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenethyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The imidazole ring can bind to metal ions or active sites of enzymes, while the phenethyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)acetamide
- N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)benzyl)acetamide
- N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenethyl)propionamide
Uniqueness
N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the imidazole ring, decyl chain, and phenethyl group allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
88138-35-6 |
|---|---|
Molecular Formula |
C23H35N3O2 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[2-[4-(10-imidazol-1-yldecoxy)phenyl]ethyl]acetamide |
InChI |
InChI=1S/C23H35N3O2/c1-21(27)25-15-14-22-10-12-23(13-11-22)28-19-9-7-5-3-2-4-6-8-17-26-18-16-24-20-26/h10-13,16,18,20H,2-9,14-15,17,19H2,1H3,(H,25,27) |
InChI Key |
NYSXKZIIIBDLQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)OCCCCCCCCCCN2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![tert-Butyl 2-(aminomethyl)-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate](/img/structure/B12943787.png)


